molecular formula C52H50N6O5 B12805392 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- CAS No. 134934-77-3

9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-

Cat. No.: B12805392
CAS No.: 134934-77-3
M. Wt: 839.0 g/mol
InChI Key: PRDHPSIMCBPNPT-AARVOESZSA-N
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Description

9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base linked to a modified sugar moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Modification of the Sugar Moiety: The sugar moiety is modified to introduce the dimethylamino group and the methoxyphenyl diphenylmethyl groups. This involves protection and deprotection steps to ensure selective functionalization.

    Coupling of the Purine Base and Sugar Moiety: The final step involves coupling the modified sugar moiety with the purine base under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Adenine Derivatives: Compounds with similar purine bases but different sugar moieties or functional groups.

    Nucleoside Analogues: Molecules that mimic the structure of nucleosides and have similar biological activities.

Uniqueness

The uniqueness of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- lies in its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential for therapeutic applications compared to other similar compounds.

Properties

CAS No.

134934-77-3

Molecular Formula

C52H50N6O5

Molecular Weight

839.0 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-(dimethylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C52H50N6O5/c1-57(2)46-47(59)44(33-62-52(39-21-13-7-14-22-39,40-23-15-8-16-24-40)41-27-31-43(61-4)32-28-41)63-50(46)58-35-55-45-48(53-34-54-49(45)58)56-51(36-17-9-5-10-18-36,37-19-11-6-12-20-37)38-25-29-42(60-3)30-26-38/h5-32,34-35,44,46-47,50,59H,33H2,1-4H3,(H,53,54,56)/t44-,46-,47+,50-/m1/s1

InChI Key

PRDHPSIMCBPNPT-AARVOESZSA-N

Isomeric SMILES

CN(C)[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O

Canonical SMILES

CN(C)C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O

Origin of Product

United States

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